4-(4-Methoxyphenoxy)-2-phenyl[1]benzofuro[3,2-d]pyrimidine
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Overview
Description
4-(4-Methoxyphenoxy)-2-phenyl1benzofuro[3,2-d]pyrimidine is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran ring fused to a pyrimidine ring, with additional phenyl and methoxyphenoxy substituents, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 4-(4-Methoxyphenoxy)-2-phenyl1benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Condensation Reaction: The synthesis begins with the condensation of 1-chloro-(4-tolyloxy) benzene with 1-(4-hydroxylphenyl) ethanone.
Aldehyde Condensation: The resulting intermediate is then condensed with various aromatic aldehydes.
Cyclization: The final step involves the cyclization of the intermediate with guanidine to form the desired pyrimidine derivative.
Chemical Reactions Analysis
4-(4-Methoxyphenoxy)-2-phenyl1benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Methoxyphenoxy)-2-phenyl1benzofuro[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and antitumor agent.
Biological Evaluation: The compound has shown activity against gram-positive and gram-negative bacteria, making it a candidate for further antibacterial research.
Organic Electronics: Derivatives of benzofuro[3,2-d]pyrimidine have been explored as materials for organic light-emitting diodes (OLEDs) due to their electron-transport properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenoxy)-2-phenyl1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of Poly ADP ribose polymerase-1 (PARP-1), an enzyme involved in DNA repair processes. By inhibiting PARP-1, the compound can induce DNA damage and promote apoptosis in cancer cells . This makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
4-(4-Methoxyphenoxy)-2-phenyl1benzofuro[3,2-d]pyrimidine can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:
Benzofuran[3,2-D]pyrimidine-4(1H)-ketone Derivatives: These compounds also exhibit biological activity, particularly as PARP-1 inhibitors.
4-Aryl Benzofuro[3,2-D]pyrimidines: These derivatives have been studied for their antimicrobial and anticancer properties.
The uniqueness of 4-(4-Methoxyphenoxy)-2-phenyl1
Properties
Molecular Formula |
C23H16N2O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(4-methoxyphenoxy)-2-phenyl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C23H16N2O3/c1-26-16-11-13-17(14-12-16)27-23-21-20(18-9-5-6-10-19(18)28-21)24-22(25-23)15-7-3-2-4-8-15/h2-14H,1H3 |
InChI Key |
MYSAOLVGZWDWAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC3=C2OC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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